N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYLPROPANAMIDE)
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Overview
Description
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide): is an organic compound that belongs to the class of amides It is characterized by the presence of two amide groups attached to a central 2,2-dimethyl-1,3-propanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) typically begins with 2,2-dimethyl-1,3-propanediol and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction involves the formation of amide bonds through the reaction of the diol with the acyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) can undergo oxidation reactions, typically involving the amide groups.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields carboxylic acids or their derivatives.
Reduction Products: Reduction results in the formation of amines.
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Polymer Synthesis: It is used in the synthesis of polymers with specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties.
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) interacts with specific enzymes, inhibiting their activity by binding to the active site.
Signal Transduction: It can modulate signal transduction pathways by affecting the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-ethylpropanamide): Similar structure but with ethyl groups instead of methyl groups.
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-phenylpropanamide): Contains phenyl groups, leading to different chemical properties.
Uniqueness:
Structural Features: The presence of two methyl groups on the central propanediyl backbone imparts unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the steric hindrance and electronic effects of the methyl groups, making it distinct from its analogs.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36g/mol |
IUPAC Name |
N-[2,2-dimethyl-3-(2-methylpropanoylamino)propyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)11(16)14-7-13(5,6)8-15-12(17)10(3)4/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17) |
InChI Key |
BSJKVQOVPCYCNY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCC(C)(C)CNC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)NCC(C)(C)CNC(=O)C(C)C |
Origin of Product |
United States |
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